(2S)-2-hydroxyoctadecanoyl-CoA

Description

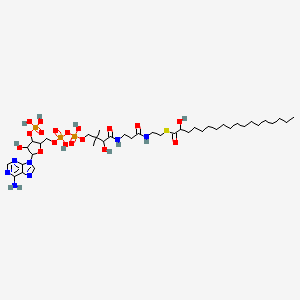

Structure

2D Structure

Properties

IUPAC Name |

S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-hydroxyoctadecanethioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27(47)38(52)68-22-21-41-29(48)19-20-42-36(51)33(50)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-32(63-65(53,54)55)31(49)37(62-28)46-26-45-30-34(40)43-25-44-35(30)46/h25-28,31-33,37,47,49-50H,4-24H2,1-3H3,(H,41,48)(H,42,51)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJQMIXCIJFLULT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H70N7O18P3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1050.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Synthesis of (2S)-2-Hydroxyoctadecanoyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Hydroxyoctadecanoyl-CoA is a long-chain acyl-CoA molecule featuring a hydroxyl group at the C-2 position with an (S)-stereochemical configuration. This molecule and its precursors, 2-hydroxy fatty acids (2-HFAs), are integral components of various biological processes, particularly in the biosynthesis of complex lipids such as sphingolipids. While the mammalian synthesis of 2-HFAs predominantly yields the (R)-enantiomer, the (S)-enantiomer is primarily a product of bacterial metabolic pathways. This technical guide provides a comprehensive overview of the enzymatic synthesis of this compound, focusing on the core biochemical reactions, quantitative data, and detailed experimental methodologies.

The Synthesis Pathway: A Two-Step Enzymatic Cascade

The synthesis of this compound is not a single, continuous pathway but rather a two-step enzymatic process involving two distinct classes of enzymes, primarily of bacterial origin.

-

Step 1: (S)-Specific α-Hydroxylation of Octadecanoic Acid. The initial and stereochemistry-determining step is the hydroxylation of the α-carbon (C-2) of octadecanoic acid (stearic acid). This reaction is catalyzed by bacterial fatty acid α-hydroxylases, which are often cytochrome P450 enzymes. These enzymes exhibit stereospecificity, producing the (S)-2-hydroxyoctadecanoic acid enantiomer.

-

Step 2: Acyl-CoA Ligation. The newly synthesized (S)-2-hydroxyoctadecanoic acid is then activated to its corresponding coenzyme A (CoA) thioester. This reaction is catalyzed by a long-chain acyl-CoA synthetase, which utilizes ATP to drive the formation of the high-energy thioester bond.

The overall reaction can be summarized as follows:

Octadecanoic Acid + O₂ + NAD(P)H + H⁺ → (S)-2-Hydroxyoctadecanoic Acid + NAD(P)⁺ + H₂O (S)-2-Hydroxyoctadecanoic Acid + CoA + ATP → this compound + AMP + PPi

Below is a diagram illustrating this two-step synthesis pathway.

Quantitative Data

The following tables summarize the available quantitative data for the key enzymes involved in the synthesis of this compound. It is important to note that specific kinetic data for octadecanoic acid as a substrate for bacterial (S)-specific α-hydroxylases and for (S)-2-hydroxyoctadecanoic acid as a substrate for acyl-CoA synthetases are limited in the literature. The data presented here are based on studies with homologous enzymes and related substrates.

Table 1: Kinetic Parameters of Bacterial Fatty Acid α-Hydroxylase (CYP152B1 from Sphingomonas paucimobilis) [1]

| Substrate | Km (µM) | kcat (min-1) | Stereospecificity |

| Myristic Acid (C14:0) | 25 | 1200 | (S) >98% e.e. |

| Pentadecanoic Acid (C15:0) | 20 | 1300 | (S) >98% e.e. |

| Palmitic Acid (C16:0) | 33 | 1100 | (S) >98% e.e. |

| Stearic Acid (C18:0) | 50 | 1000 | (S) >98% e.e. |

Table 2: Substrate Specificity of a Bacterial Long-Chain Acyl-CoA Synthetase

| Substrate | Relative Activity (%) |

| Palmitic Acid (C16:0) | 100 |

| Stearic Acid (C18:0) | 85 |

| Oleic Acid (C18:1) | 110 |

| 2-Hydroxypalmitic Acid | 60 |

Note: Data is generalized from various sources on bacterial long-chain acyl-CoA synthetases and may not represent a single specific enzyme.

Experimental Protocols

Experimental Workflow for Enzymatic Synthesis and Analysis

The following diagram outlines a typical workflow for the enzymatic synthesis of this compound and its subsequent analysis.

Protocol 1: Recombinant Expression and Purification of Bacterial Cytochrome P450

-

Gene Synthesis and Cloning: The gene encoding the desired bacterial cytochrome P450 (e.g., from Sphingomonas paucimobilis) is codon-optimized for expression in E. coli and synthesized. The gene is then cloned into a suitable expression vector, such as pET-28a(+), which incorporates an N-terminal His-tag for purification.

-

Expression: The expression vector is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)). A single colony is used to inoculate a starter culture, which is then used to inoculate a larger volume of Terrific Broth. The culture is grown at 37°C until an OD₆₀₀ of 0.6-0.8 is reached. Protein expression is induced with IPTG (isopropyl β-D-1-thiogalactopyranoside) at a final concentration of 0.5 mM, and the culture is incubated for a further 16-20 hours at a reduced temperature (e.g., 18-25°C) to enhance protein folding and solubility.

-

Cell Lysis: Cells are harvested by centrifugation, resuspended in lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF, and lysozyme), and lysed by sonication on ice.

-

Purification: The cell lysate is clarified by centrifugation. The supernatant containing the soluble His-tagged P450 enzyme is loaded onto a Ni-NTA affinity chromatography column. The column is washed with a buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins. The P450 enzyme is then eluted with a buffer containing a higher concentration of imidazole (e.g., 250-500 mM).

-

Buffer Exchange and Storage: The purified enzyme is buffer-exchanged into a storage buffer (e.g., 50 mM potassium phosphate (B84403) pH 7.4, 10% glycerol) using a desalting column or dialysis. The protein concentration is determined, and the enzyme is stored at -80°C.

Protocol 2: In Vitro Assay for (S)-2-Hydroxylation of Octadecanoic Acid

-

Reaction Mixture: A typical reaction mixture (e.g., 1 mL final volume) contains:

-

100 mM potassium phosphate buffer (pH 7.4)

-

1 µM purified bacterial cytochrome P450

-

100 µM octadecanoic acid (solubilized with a carrier like cyclodextrin)

-

1 mM NADPH

-

An NADPH regeneration system (e.g., glucose-6-phosphate and glucose-6-phosphate dehydrogenase)

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes) with shaking.

-

Reaction Termination and Extraction: The reaction is terminated by the addition of an organic solvent (e.g., ethyl acetate) and acidification (e.g., with 1 M HCl). The lipids are extracted into the organic phase.

-

Analysis: The organic extract is dried, and the residue is derivatized (e.g., methylation with diazomethane) for analysis by gas chromatography-mass spectrometry (GC-MS) to identify and quantify the 2-hydroxyoctadecanoic acid product. Chiral chromatography is then used to determine the enantiomeric excess of the (S)-isomer.

Protocol 3: Enzymatic Synthesis of this compound

-

Reaction Mixture: A typical reaction mixture (e.g., 1 mL final volume) contains:

-

100 mM Tris-HCl buffer (pH 7.5)

-

50 µM (S)-2-hydroxyoctadecanoic acid

-

1 mM Coenzyme A

-

5 mM ATP

-

10 mM MgCl₂

-

1-5 µg of a purified bacterial long-chain acyl-CoA synthetase

-

-

Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme. The mixture is incubated at 37°C for 30-60 minutes.

-

Analysis: The formation of this compound can be monitored by various methods, including HPLC or by coupling the reaction to a subsequent enzymatic assay where the acyl-CoA is a substrate. For direct analysis, the reaction can be stopped, and the product separated and quantified by reverse-phase HPLC.

Conclusion

The synthesis of this compound is a specialized pathway primarily driven by bacterial enzymes. The stereospecific α-hydroxylation of octadecanoic acid by cytochrome P450 enzymes is the key step in producing the (S)-enantiomer, which is then activated to its CoA ester by an acyl-CoA synthetase. This technical guide provides a foundational understanding of this pathway, including the key enzymes, available quantitative data, and essential experimental protocols. Further research is warranted to fully characterize the kinetics of the specific enzymes involved with the C18 substrates and to optimize the in vitro synthesis of this important lipid metabolite for its potential applications in research and drug development.

References

The Pivotal Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Sphingolipid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-hydroxyoctadecanoyl-CoA is a critical intermediate in the biosynthesis of 2-hydroxylated sphingolipids (hFA-SLs), a class of lipids essential for the structural integrity and function of various tissues, particularly the nervous system and skin. This technical guide provides an in-depth exploration of the biological role of this compound, detailing its metabolic pathways, the enzymes involved, and its downstream signaling functions. The guide includes quantitative data, detailed experimental protocols, and pathway visualizations to serve as a comprehensive resource for researchers in sphingolipid biology and drug development.

Introduction to 2-Hydroxylated Sphingolipids

Sphingolipids are a diverse class of lipids that serve as both structural components of cell membranes and as signaling molecules in a myriad of cellular processes. A significant subclass of sphingolipids contains a 2-hydroxy fatty acid (hFA) N-acylated to the sphingoid base. These hFA-SLs are particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidney.[1][2] The presence of the 2-hydroxyl group confers unique biophysical properties to these lipids, influencing membrane stability, lipid-protein interactions, and the formation of specialized membrane microdomains known as lipid rafts.[3]

This compound is the activated form of (2S)-2-hydroxyoctadecanoic acid, a C18:0 hFA. It serves as the immediate donor of the 2-hydroxyacyl chain for the synthesis of 2-hydroxy-C18-ceramide, a precursor to more complex hFA-SLs. Dysregulation of hFA-SL metabolism is associated with severe neurological disorders, highlighting the importance of understanding the metabolic pathways involving this compound.[1][2]

Metabolism of this compound

The metabolism of this compound can be divided into its synthesis (anabolism) and degradation (catabolism).

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the hydroxylation of a fatty acid, followed by its activation to a CoA thioester.

-

2-Hydroxylation of Octadecanoic Acid: The initial and rate-limiting step is the hydroxylation of octadecanoic acid (stearic acid) at the C-2 position to form (2S)-2-hydroxyoctadecanoic acid. This reaction is catalyzed by the enzyme fatty acid 2-hydroxylase (FA2H) , an iron- and 2-oxoglutarate-dependent oxygenase located in the endoplasmic reticulum.[1][2]

-

Activation to Acyl-CoA: The resulting (2S)-2-hydroxyoctadecanoic acid is then activated to its CoA thioester, this compound, by a long-chain acyl-CoA synthetase (ACSL) . This reaction requires ATP and coenzyme A.

-

Ceramide Synthesis: this compound serves as a substrate for ceramide synthases (CerS) , which catalyze the N-acylation of a sphingoid base (e.g., sphinganine) to form 2-hydroxydihydroceramide. Subsequent desaturation by a dihydroceramide (B1258172) desaturase yields 2-hydroxyceramide.

Degradation of this compound

The degradation of 2-hydroxylated fatty acids occurs primarily through peroxisomal α-oxidation.

-

Release from Sphingolipids: Complex hFA-SLs are broken down in lysosomes, releasing 2-hydroxyceramide, which is further hydrolyzed by ceramidases to yield sphingosine (B13886) and (2S)-2-hydroxyoctadecanoic acid.

-

Peroxisomal Import and Activation: The free 2-hydroxy fatty acid is transported to the peroxisome and activated to this compound by an ACSL.

-

α-Oxidation: The key enzyme in the degradation is 2-hydroxyacyl-CoA lyase (HACL1) , a thiamine (B1217682) pyrophosphate (TPP)-dependent enzyme. HACL1 cleaves this compound into formyl-CoA and a C17 aldehyde (heptadecanal).[4] The heptadecanal (B146464) can be further oxidized to heptadecanoic acid and subsequently undergo β-oxidation.

Quantitative Data

Quantitative analysis of this compound and related metabolites is crucial for understanding its metabolic flux and biological significance.

| Enzyme | Substrate | Km | Vmax | Tissue/Cell Type | Reference |

| FA2H | Tetracosanoic acid (C24:0) | <0.18 µM | Not reported | Transfected COS7 cells | [5] |

| HACL1 | 2-Hydroxyoctadecanoyl-CoA | Not reported | Not reported | Recombinant human enzyme | [6] |

| CerS2 | C24:1-CoA | 3.61 ± 1.86 µM (for NBD-sphinganine) | Not reported | Overexpressed in HEK293 cells | [3] |

| Metabolite | Concentration | Tissue/Cell Type | Reference |

| 2-Hydroxylated Galactosylceramide | ~25% of myelin lipids | Mouse brain myelin | [7] |

| 2-Hydroxy Ceramides (B1148491) (C16, C18, C24, C24:1) | 3-20 fold higher in FA2H transfected cells | COS7 cells | [8] |

Biological Role and Signaling Pathways

The downstream products of this compound metabolism, particularly 2-hydroxy ceramides, are implicated in various signaling pathways.

Apoptosis

Exogenously added 2-hydroxy ceramides have been shown to be potent inducers of apoptosis, often more so than their non-hydroxylated counterparts.[1][9] The proposed mechanism involves the activation of protein phosphatases, leading to the dephosphorylation and inactivation of pro-survival kinases such as Akt, and modulation of the MAPK pathway.[9]

Membrane Nanodomain Organization

The 2-hydroxyl group of hFA-SLs can participate in hydrogen bonding, which is thought to stabilize membrane microdomains or "lipid rafts".[3] These domains are platforms for signal transduction, and the incorporation of hFA-SLs can influence the localization and activity of signaling proteins, such as those involved in the oxidative burst in plant cells.[1][10]

Experimental Protocols

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Assay

This protocol is adapted from a method for measuring FA2H activity using a deuterated fatty acid substrate and GC-MS analysis.[6]

Materials:

-

Microsomal protein fraction from cells or tissue expressing FA2H

-

[D4]-Octadecanoic acid (substrate)

-

NADPH regeneration system (NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

-

Purified NADPH:cytochrome P-450 reductase

-

α-cyclodextrin

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Solvents for extraction (e.g., diethyl ether)

-

Derivatizing agent (e.g., BSTFA for trimethylsilylation)

-

GC-MS system

Procedure:

-

Prepare a stock solution of [D4]-octadecanoic acid solubilized in α-cyclodextrin solution.

-

In a reaction tube, combine the microsomal protein, NADPH regeneration system, NADPH:cytochrome P-450 reductase, and the substrate in the reaction buffer.

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).

-

Stop the reaction by adding an organic solvent (e.g., ethyl acetate).

-

Extract the lipids by vortexing and centrifugation. Collect the organic phase.

-

Dry the organic extract under a stream of nitrogen.

-

Derivatize the dried lipids to their trimethylsilyl (B98337) ethers using a suitable derivatizing agent.

-

Analyze the derivatized products by GC-MS, monitoring for the formation of [D4]-2-hydroxyoctadecanoic acid.

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

This protocol is based on the cleavage of a 2-hydroxyacyl-CoA substrate and detection of the resulting aldehyde.

Materials:

-

Purified recombinant HACL1 or peroxisomal fraction

-

This compound (substrate)

-

Thiamine pyrophosphate (TPP)

-

Reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.0)

-

Derivatizing agent for aldehydes (e.g., O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride)

-

Solvents for extraction

-

GC-MS or LC-MS system

Procedure:

-

Prepare a reaction mixture containing the enzyme source, TPP, and the reaction buffer.

-

Initiate the reaction by adding this compound.

-

Incubate at 37°C for a specified time.

-

Stop the reaction and derivatize the resulting heptadecanal.

-

Extract the derivatized aldehyde.

-

Analyze the extracted product by GC-MS or LC-MS to quantify the amount of heptadecanal formed.

Lipidomics Analysis of 2-Hydroxylated Sphingolipids

This is a general workflow for the extraction and analysis of sphingolipids from biological samples.

Conclusion

This compound is a central molecule in the metabolism of C18 2-hydroxylated sphingolipids. Its synthesis by FA2H and subsequent incorporation into ceramides, and its degradation via peroxisomal α-oxidation by HACL1, are tightly regulated processes. The downstream products, particularly 2-hydroxy ceramides, have emerged as important signaling molecules, especially in the induction of apoptosis. Further research into the quantitative aspects of this compound metabolism and the intricate details of its signaling pathways will be crucial for developing therapeutic strategies for diseases associated with aberrant hFA-SL metabolism. This guide provides a foundational resource for researchers to delve deeper into this exciting and rapidly evolving field.

References

- 1. 2′-Hydroxy C16-ceramide induces apoptosis-associated proteomic changes in C6 glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ceramide-Initiated Protein Phosphatase 2A Activation Contributes to Arterial Dysfunction In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A fluorescent assay for ceramide synthase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. avantiresearch.com [avantiresearch.com]

- 6. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lipidomics of oxidized polyunsaturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Mechanism of ceramide-induced activation of protein phosphatase 2A | Institutional Repository | J. Willard Marriott Digital Library [collections.lib.utah.edu]

- 10. researchgate.net [researchgate.net]

The Pivotal Role of 2-Hydroxy Fatty Acids in Neuronal Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy fatty acids (2-HFAs) are a unique class of lipids that play a critical structural and functional role in the nervous system. Predominantly found within the myelin sheath, these molecules are essential for the formation, stability, and long-term maintenance of this vital insulating layer around axons. Deficiencies in 2-HFA metabolism, primarily due to mutations in the FA2H gene encoding fatty acid 2-hydroxylase, lead to a devastating group of neurodegenerative disorders characterized by demyelination, axonal degeneration, and iron accumulation. This technical guide provides an in-depth overview of the core functions of 2-HFAs in neuronal tissues, presenting key quantitative data, detailed experimental methodologies, and visual representations of the relevant biochemical pathways and experimental workflows.

Core Functions of 2-Hydroxy Fatty Acids in the Nervous System

2-HFAs are integral components of galactosylceramides (GalCer) and sulfatides, which are among the most abundant lipids in the myelin sheath.[1][2] In fact, it is estimated that approximately 25% of the lipids in the outer leaflet of the myelin membrane contain 2-hydroxylated fatty acids.[1][2] While present in oligodendrocytes and Schwann cells, the myelin-producing glia of the central and peripheral nervous systems, respectively, 2-HFA-containing sphingolipids are not detectable in neurons.[1][3]

The primary function of 2-HFAs in myelin is structural. The introduction of a hydroxyl group at the C-2 position of the fatty acyl chain is thought to increase the intermolecular hydrogen bonding within the myelin membrane, contributing to its stability and compaction.[4] This is crucial for the proper insulation of axons and the efficient saltatory conduction of nerve impulses.[2]

Beyond their structural role, emerging evidence suggests that 2-HFAs and their sphingolipid derivatives may also be involved in cell signaling processes, including the regulation of cell migration and apoptosis.[5][6] However, the precise mechanisms of these signaling functions are still under investigation.

Defects in 2-HFA synthesis, most notably due to loss-of-function mutations in the FA2H gene, have profound consequences for the nervous system. These mutations are the underlying cause of a spectrum of autosomal recessive neurodegenerative disorders, including:

These conditions are characterized by progressive spasticity, ataxia, cognitive decline, and white matter degeneration (leukodystrophy) observable on brain imaging.[3][7][8] The pathology involves not only demyelination but also significant axonal degeneration, highlighting the importance of 2-HFAs for the long-term health and integrity of neurons.[1][9]

Quantitative Data on 2-Hydroxy Fatty Acids in Neuronal Tissues

The concentration of 2-HFAs and the expression of the synthesizing enzyme, FA2H, are tightly regulated during development, coinciding with the period of active myelination.

| Parameter | Tissue/Cell Type | Observation | Developmental Stage | Reference |

| Relative Abundance of 2-HFA Galactolipids | Neonatal Mouse Brain | Increased 6- to 8-fold | From 2 days to 30 days of age | [10] |

| Free 2-Hydroxy Fatty Acid Levels | Neonatal Mouse Brain | Increased 5- to 9-fold | During myelination | [10] |

| FA2H mRNA Expression | Neonatal Rat Sciatic Nerve | Rapid increase | During developmental myelination | [5] |

| FA2H Enzyme Activity | Neonatal Mouse Brain | Sharp increase after postnatal day 2, peaking around day 20 | Postnatal development | [11] |

| 2-HFA Content in Galactosylceramide | Adult Mouse Sciatic Nerve | Approximately 60% of total galactolipid fatty acids | 60 days of age | [5] |

| 2-HFA Content in Sulfatide | Adult Mouse Sciatic Nerve | Approximately 35% of total galactolipid fatty acids | 60 days of age | [5] |

| HFA-Galactosylceramide in FA2H+/- Mice | Brain, Myelin, Sciatic Nerves | Significantly reduced compared to wild-type | Adult | [1][9] |

Experimental Protocols

Analysis of 2-Hydroxy Fatty Acid-Containing Sphingolipids by Thin-Layer Chromatography (TLC)

Objective: To separate and visualize 2-HFA-containing sphingolipids from other lipid classes.

Methodology:

-

Lipid Extraction:

-

Homogenize neuronal tissue or cultured cells in a chloroform:methanol (2:1, v/v) solution to extract total lipids.

-

Perform a Folch partitioning by adding 0.2 volumes of 0.9% NaCl solution, vortexing, and centrifuging to separate the phases.

-

Collect the lower organic phase containing the lipids and dry it under a stream of nitrogen.

-

-

Thin-Layer Chromatography:

-

Resuspend the dried lipid extract in a small volume of chloroform:methanol (2:1, v/v).

-

Spot the lipid extract onto a silica (B1680970) gel 60 TLC plate.

-

Develop the plate in a chromatography tank containing a solvent system of chloroform:methanol:water (65:25:4, v/v/v).

-

After the solvent front has reached the top of the plate, remove the plate and allow it to air dry.

-

-

Visualization:

-

Spray the dried TLC plate with a primuline (B81338) solution (0.05% in acetone:water 80:20, v/v) and visualize the lipid spots under UV light.

-

Alternatively, for destructive visualization, spray with a 50% sulfuric acid solution and heat the plate to char the lipids, which will appear as dark spots.

-

Quantification of 2-Hydroxy Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the levels of specific 2-hydroxy fatty acids in a sample.

Methodology:

-

Hydrolysis and Extraction:

-

Hydrolyze the total lipid extract with methanolic HCl to release the fatty acids from their sphingolipid backbone.

-

Extract the resulting fatty acid methyl esters (FAMEs) with hexane (B92381).

-

Dry the hexane extract under nitrogen.

-

-

Derivatization:

-

Derivatize the hydroxyl group of the 2-HFA FAMEs to form trimethylsilyl (B98337) (TMS) ethers by reacting with a silylating agent (e.g., BSTFA with 1% TMCS).

-

-

Gas Chromatography-Mass Spectrometry Analysis:

-

Inject the derivatized sample into a gas chromatograph equipped with a capillary column suitable for FAME analysis.

-

Use a temperature gradient to separate the different FAMEs based on their chain length and hydroxylation.

-

The eluting compounds are then introduced into a mass spectrometer for detection and quantification.

-

Monitor for characteristic ions of the 2-HFA-TMS derivatives for accurate quantification, often using a stable isotope-labeled internal standard.

-

In Vitro Fatty Acid 2-Hydroxylase (FA2H) Activity Assay

Objective: To measure the enzymatic activity of FA2H in a tissue or cell lysate.

Methodology:

-

Preparation of Microsomes:

-

Homogenize brain tissue or cultured cells in a buffered sucrose (B13894) solution.

-

Perform differential centrifugation to isolate the microsomal fraction, which is enriched in FA2H.

-

-

Enzyme Reaction:

-

Incubate the microsomal fraction with a fatty acid substrate (e.g., lignoceric acid) in the presence of NADPH and a source of cytochrome P450 reductase.

-

The reaction buffer should be maintained at a physiological pH and temperature (e.g., pH 7.4, 37°C).

-

-

Extraction and Analysis of the Product:

-

Stop the reaction by adding a solvent mixture to extract the lipids.

-

Extract the 2-hydroxy fatty acid product and analyze it by GC-MS as described in the previous protocol.

-

The amount of product formed over time is used to calculate the enzyme activity.

-

RNA Interference (RNAi) to Knock Down FA2H Expression

Objective: To reduce the expression of FA2H in cultured neural cells to study the functional consequences of 2-HFA deficiency.

Methodology:

-

Cell Culture:

-

Culture a relevant neural cell line (e.g., an oligodendrocyte precursor cell line or a Schwann cell line) in appropriate growth medium.

-

-

siRNA Transfection:

-

Design and synthesize small interfering RNAs (siRNAs) targeting the mRNA of the FA2H gene. A non-targeting siRNA should be used as a negative control.

-

On the day of transfection, dilute the siRNAs and a lipid-based transfection reagent (e.g., Lipofectamine) in serum-free medium.

-

Combine the diluted siRNAs and transfection reagent and incubate to allow the formation of siRNA-lipid complexes.

-

Add the complexes to the cultured cells and incubate for 24-72 hours.

-

-

Analysis of Knockdown and Phenotype:

-

After the incubation period, harvest the cells.

-

Assess the efficiency of FA2H knockdown by quantitative real-time PCR (qRT-PCR) to measure mRNA levels or by Western blotting to measure protein levels.

-

Analyze the lipid profile of the cells to confirm a reduction in 2-HFA-containing sphingolipids.

-

Examine the cells for any phenotypic changes, such as alterations in morphology, migration, or survival.

-

Visualizing Key Pathways and Workflows

Signaling and Metabolic Pathways

Caption: Biosynthesis and degradation pathways of 2-hydroxy fatty acids.

Experimental Workflows

Caption: A typical experimental workflow for studying 2-HFA function.

Conclusion and Future Directions

2-Hydroxy fatty acids are indispensable components of the neuronal tissues, with a well-established role in the structural integrity of the myelin sheath. The devastating neurological consequences of impaired 2-HFA synthesis underscore their critical importance. While significant progress has been made in understanding the biosynthesis and structural function of these lipids, several areas warrant further investigation. The potential signaling roles of 2-HFAs and their derivatives in neuronal and glial cells represent a promising avenue for future research. A deeper understanding of these functions could open new therapeutic avenues for the treatment of FAHN and other related neurodegenerative disorders. Furthermore, the development of high-throughput screening methods for modulators of FA2H activity could provide a basis for novel drug discovery efforts aimed at restoring 2-HFA homeostasis in these debilitating diseases. This technical guide serves as a foundational resource for researchers dedicated to unraveling the complexities of 2-hydroxy fatty acid function in the nervous system.

References

- 1. Sphingolipid extraction and analysis by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jneurosci.org [jneurosci.org]

- 3. researchgate.net [researchgate.net]

- 4. sigmaaldrich.cn [sigmaaldrich.cn]

- 5. Breakdown of 2-hydroxylated straight chain fatty acids via peroxisomal 2-hydroxyphytanoyl-CoA lyase: a revised pathway for the alpha-oxidation of straight chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. THE 2-HYDROXY FATTY ACIDS IN WHITE MATTER OF INFANT AND ADULT BRAINS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A novel method for the measurement of in vitro fatty acid 2-hydroxylase activity by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Breakdown of 2-Hydroxylated Straight Chain Fatty Acids via Peroxisomal 2-Hydroxyphytanoyl-CoA Lyase | Semantic Scholar [semanticscholar.org]

- 9. bu.edu [bu.edu]

- 10. FA2H-dependent fatty acid 2-hydroxylation in postnatal mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Discovery and Significance of 2-Hydroxylated Acyl-CoAs in Mammalian Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The landscape of lipid metabolism is intricate and vast, with numerous classes of molecules orchestrating a wide array of cellular functions. Among these, acyl-Coenzyme A (acyl-CoA) thioesters stand out as central metabolic intermediates, participating in fatty acid metabolism, energy production, and the synthesis of complex lipids. While the roles of many acyl-CoA species are well-established, the discovery and elucidation of the functions of 2-hydroxylated acyl-CoAs in mammalian cells have opened new avenues of research, revealing a specialized metabolic pathway with critical implications for cellular health and disease. This technical guide provides an in-depth exploration of the discovery, metabolism, and analytical methodologies related to 2-hydroxylated acyl-CoAs, tailored for researchers, scientists, and professionals in drug development.

The journey into the world of 2-hydroxylated acyl-CoAs in mammals began with investigations into the metabolic disorder Refsum disease, characterized by the accumulation of phytanic acid. This led to the discovery of the peroxisomal α-oxidation pathway, a crucial process for the degradation of 3-methyl-branched fatty acids. A key breakthrough in understanding this pathway was the identification of 2-hydroxyacyl-CoA lyase 1 (HACL1) in 1999.[1] This thiamin pyrophosphate (TPP)-dependent enzyme was found to be responsible for the cleavage of 2-hydroxyphytanoyl-CoA, a critical step in the breakdown of phytanic acid.[1][2] Subsequent research revealed that HACL1's substrate specificity was not limited to branched-chain fatty acids; it also plays a vital role in the metabolism of 2-hydroxy long-chain fatty acids, which are important components of sphingolipids in tissues like the brain.[1][2]

This guide will delve into the core aspects of 2-hydroxylated acyl-CoA metabolism, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathways of 2-Hydroxylated Acyl-CoAs

The metabolism of 2-hydroxylated acyl-CoAs is primarily centered around the peroxisomal α-oxidation pathway. This pathway is distinct from the more common β-oxidation and is essential for the degradation of specific fatty acids that cannot be processed by β-oxidation due to their chemical structure.

Formation of 2-Hydroxylated Acyl-CoAs

2-hydroxylated fatty acids are synthesized from their non-hydroxylated counterparts by the action of fatty acid 2-hydroxylase (FA2H).[3] These free 2-hydroxy fatty acids are then activated to their corresponding acyl-CoA esters, presumably by acyl-CoA synthetases, making them available for metabolic processing.

Peroxisomal α-Oxidation

Once formed, 2-hydroxylated acyl-CoAs are transported into the peroxisome, where they are substrates for HACL1. This enzyme catalyzes the cleavage of the carbon-carbon bond between the C1 and C2 positions of the acyl-CoA molecule. This reaction yields two products: an aldehyde with one less carbon atom than the original fatty acid and formyl-CoA.[1][2] The aldehyde can be further oxidized to a carboxylic acid, which can then enter other metabolic pathways, such as β-oxidation. Formyl-CoA is rapidly hydrolyzed to formate.

The overall pathway for the peroxisomal α-oxidation of a 2-hydroxy long-chain fatty acid is depicted below:

Quantitative Data on 2-Hydroxylated Acyl-CoAs

Quantitative data on the absolute concentrations of 2-hydroxylated acyl-CoAs in various mammalian tissues is limited. Most studies have focused on the relative changes in these metabolites under specific conditions, such as in genetic knockout models.

One key study investigated the impact of HACL1 deficiency in mice. In the liver of Hacl1-deficient mice fed a phytol-rich diet, there was a dramatic 55-fold accumulation of 2-hydroxyphytanic acid compared to wild-type mice. While this highlights the critical role of HACL1 in the metabolism of this specific 2-hydroxylated fatty acid, it does not provide baseline concentrations.

Another study reported the total long-chain acyl-CoA content in rat liver and heart to be 83 ± 11 nmol/g wet weight and 61 ± 9 nmol/g wet weight, respectively.[4] However, this measurement includes all long-chain acyl-CoA species and is not specific to the 2-hydroxylated forms.

More recent lipidomic studies using LC-MS/MS have begun to provide more detailed profiles of acyl-CoAs in various tissues. For instance, a study on mouse brain revealed the relative abundance of various acyl-CoA species in different brain regions. While not specifically isolating 2-hydroxylated forms, these methodologies could be adapted for their quantification.

The following table summarizes the available quantitative data. It is important to note that this is an area of active research, and more comprehensive quantitative data is expected to become available with the advancement of analytical techniques.

| Metabolite | Tissue/Cell Type | Condition | Concentration/Change | Reference |

| 2-Hydroxyphytanic acid | Mouse Liver | Hacl1 knockout (phytol diet) | 55-fold increase vs. wild-type | [5] |

| Total Long-Chain Acyl-CoAs | Rat Liver | Normal | 83 ± 11 nmol/g wet weight | [4] |

| Total Long-Chain Acyl-CoAs | Hamster Heart | Normal | 61 ± 9 nmol/g wet weight | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of 2-hydroxylated acyl-CoAs.

Isolation of Peroxisomes from Mammalian Liver

The study of 2-hydroxylated acyl-CoA metabolism often requires the isolation of peroxisomes, the primary site of α-oxidation. The following protocol is a standard method for the subcellular fractionation of rat liver to enrich for peroxisomes.

Materials:

-

Homogenization buffer: 0.25 M sucrose, 1 mM EDTA, 10 mM Tris-HCl, pH 7.4

-

Density gradient solutions: Percoll or Nycodenz solutions of varying densities

-

Dounce homogenizer

-

Refrigerated centrifuge and ultracentrifuge with appropriate rotors

-

Spectrophotometer for marker enzyme assays

Procedure:

-

Tissue Homogenization:

-

Perfuse the liver with ice-cold saline to remove blood.

-

Excise the liver and weigh it.

-

Mince the liver into small pieces and wash with ice-cold homogenization buffer.

-

Homogenize the tissue in 4 volumes of homogenization buffer using a loose-fitting Dounce homogenizer with 5-10 strokes.

-

-

Differential Centrifugation:

-

Centrifuge the homogenate at 600 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

-

Collect the supernatant (post-nuclear supernatant) and centrifuge at 10,000 x g for 20 minutes at 4°C to pellet mitochondria.

-

Carefully collect the supernatant and centrifuge at 25,000 x g for 20 minutes at 4°C to obtain a peroxisome-enriched pellet.

-

-

Density Gradient Centrifugation:

-

Resuspend the peroxisome-enriched pellet in a small volume of homogenization buffer.

-

Layer the resuspended pellet onto a pre-formed Percoll or Nycodenz density gradient.

-

Centrifuge at high speed (e.g., 60,000 x g) for 1-2 hours at 4°C.

-

Carefully collect the fractions. Peroxisomes will band at a specific density, which can be identified by assaying for marker enzymes such as catalase.

-

-

Purity Assessment:

-

Assess the purity of the peroxisomal fraction by measuring the activity of marker enzymes for other organelles (e.g., succinate (B1194679) dehydrogenase for mitochondria, glucose-6-phosphatase for endoplasmic reticulum).

-

Quantification of 2-Hydroxylated Acyl-CoAs by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the sensitive and specific quantification of acyl-CoAs.

Materials:

-

Acetonitrile (B52724), methanol, water (LC-MS grade)

-

Formic acid or ammonium (B1175870) acetate (B1210297) for mobile phase modification

-

Internal standards (e.g., isotopically labeled acyl-CoAs)

-

Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

-

LC-MS/MS system (e.g., triple quadrupole or high-resolution mass spectrometer)

Procedure:

-

Sample Preparation:

-

Homogenize tissue or lyse cells in a suitable extraction solvent (e.g., a mixture of acetonitrile, methanol, and water).

-

Add an internal standard to each sample to correct for extraction efficiency and matrix effects.

-

Centrifuge to pellet proteins and other cellular debris.

-

The supernatant can be directly analyzed or further purified using SPE.

-

-

LC Separation:

-

Use a C18 reversed-phase column for the separation of acyl-CoAs.

-

Employ a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid).

-

The gradient should be optimized to achieve good separation of the different acyl-CoA species.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode for the detection of acyl-CoAs.

-

Operate the mass spectrometer in multiple reaction monitoring (MRM) mode for targeted quantification.

-

Select specific precursor-to-product ion transitions for each 2-hydroxylated acyl-CoA and the internal standard. The neutral loss of 507 Da (the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety) is a characteristic fragmentation pattern for acyl-CoAs.

-

-

Data Analysis:

-

Quantify the amount of each 2-hydroxylated acyl-CoA by comparing the peak area of its specific MRM transition to that of the internal standard.

-

Generate a standard curve using known concentrations of authentic standards to determine the absolute concentration in the samples.

-

2-Hydroxyacyl-CoA Lyase (HACL1) Activity Assay

A definitive, standardized protocol for a HACL1 activity assay is not widely available in the literature. However, based on the known reaction mechanism, a radiometric or a GC-based assay can be designed. The following is a proposed radiometric assay protocol.

Principle: This assay measures the HACL1-catalyzed cleavage of a radiolabeled 2-hydroxyacyl-CoA substrate. The release of the radiolabeled (n-1) aldehyde product is quantified.

Materials:

-

Radiolabeled substrate: [1-¹⁴C]-2-hydroxyoctadecanoyl-CoA (requires custom synthesis)

-

Assay buffer: 50 mM potassium phosphate (B84403) buffer, pH 7.4, containing 1 mM MgCl₂, 0.2 mM thiamin pyrophosphate (TPP)

-

Enzyme source: Purified recombinant HACL1 or a peroxisome-enriched fraction

-

Scintillation cocktail and scintillation counter

-

Organic solvent for extraction (e.g., hexane)

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, enzyme source, and cofactors.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the radiolabeled [1-¹⁴C]-2-hydroxyoctadecanoyl-CoA substrate.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a defined period (e.g., 30 minutes). The incubation time should be within the linear range of the reaction.

-

-

Reaction Termination and Product Extraction:

-

Stop the reaction by adding an acidic solution (e.g., 1 M HCl).

-

Extract the radiolabeled (n-1) aldehyde product (heptadecanal) into an organic solvent like hexane (B92381) by vigorous vortexing. The unreacted acyl-CoA substrate will remain in the aqueous phase.

-

-

Quantification:

-

Centrifuge to separate the phases.

-

Transfer a known volume of the organic phase containing the radiolabeled aldehyde to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

-

Calculation:

-

Calculate the amount of product formed based on the specific activity of the radiolabeled substrate.

-

Express the enzyme activity in units such as nmol of product formed per minute per mg of protein.

-

Conclusion and Future Directions

The discovery of 2-hydroxylated acyl-CoAs and the elucidation of their metabolism through the peroxisomal α-oxidation pathway have significantly advanced our understanding of lipid biochemistry. The key enzyme, HACL1, plays a critical role in the degradation of both branched-chain and 2-hydroxy long-chain fatty acids, highlighting its importance in maintaining lipid homeostasis.

While significant progress has been made, several areas warrant further investigation. The development of robust and widely accessible analytical methods for the absolute quantification of various 2-hydroxylated acyl-CoA species in different tissues is crucial. This will enable a more comprehensive understanding of their physiological roles and their alterations in disease states. Furthermore, the development and validation of a standardized HACL1 activity assay will be instrumental for both basic research and clinical diagnostics.

For professionals in drug development, the α-oxidation pathway and HACL1 present potential therapeutic targets. Dysregulation of this pathway is implicated in metabolic disorders, and modulating HACL1 activity could offer novel treatment strategies. A deeper understanding of the substrate specificity and regulatory mechanisms of HACL1 will be essential for the design of targeted pharmacological interventions. The continued exploration of the world of 2-hydroxylated acyl-CoAs promises to uncover new insights into cellular metabolism and open up new avenues for therapeutic innovation.

References

- 1. Synthesis and evaluation of radiogallium-labeled long-chain fatty acid derivatives as myocardial metabolic imaging agents | PLOS One [journals.plos.org]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 4. researchgate.net [researchgate.net]

- 5. Brain Fatty Acid Composition and Inflammation in Mice Fed with High-Carbohydrate Diet or High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Cellular Localization of (2S)-2-Hydroxyoctadecanoyl-CoA Synthesis

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxylated fatty acids are critical components of a specific subset of sphingolipids, particularly abundant in the myelin sheath of the nervous system, the epidermis, and the kidneys. The synthesis of these molecules, specifically the formation of their acyl-CoA derivatives, is a compartmentalized process crucial for their subsequent incorporation into complex lipids like ceramides. This technical guide provides a detailed exploration of the primary cellular location for the synthesis of 2-hydroxyoctadecanoyl-CoA, focusing on the key enzymes, pathways, and experimental methodologies used to elucidate this process. The endoplasmic reticulum is identified as the central hub for the de novo synthesis of (2R)-2-hydroxy fatty acids via the enzyme Fatty Acid 2-Hydroxylase (FA2H), followed by their activation to CoA esters. While the peroxisome is involved in a related α-oxidation pathway that also generates 2-hydroxylated intermediates, its primary role is catabolic. This document summarizes the quantitative data, details experimental protocols, and provides visual diagrams to clarify the intricate cellular machinery governing the synthesis of this important lipid metabolite.

Core Synthesis Pathway and its Primary Cellular Localization

The synthesis of 2-hydroxyoctadecanoyl-CoA is a two-step process initiated by the hydroxylation of the fatty acid, followed by its activation with Coenzyme A.

Step 1: 2-Hydroxylation in the Endoplasmic Reticulum

The rate-limiting and defining step is the hydroxylation of a fatty acid at the C-2 position.

-

Enzyme: Fatty Acid 2-Hydroxylase (FA2H).

-

Subcellular Location: FA2H is an integral membrane protein localized predominantly to the endoplasmic reticulum (ER) . Its localization has also been noted in the nuclear membrane, which is contiguous with the ER.

-

Reaction: The enzyme catalyzes the conversion of free fatty acids into their 2-hydroxy counterparts. For octadecanoic acid, the reaction is as follows:

-

Octadecanoate + O₂ + NADPH + H⁺ → 2-hydroxyoctadecanoate + NADP⁺ + H₂O

-

-

Cofactors and Dependencies: The reaction is dependent on NADPH and involves a cytochrome b5 domain within the FA2H enzyme itself.

A Note on Stereospecificity: It is critical to note that mammalian FA2H is stereospecific for the production of the (2R)-enantiomer of 2-hydroxy fatty acids. The synthesis of the (2S)-enantiomer, as specified in the topic, is primarily observed in certain bacteria which utilize different enzymatic systems, such as cytochrome P450 hydroxylases. This guide will focus on the well-characterized mammalian pathway which produces the (2R) form.

Step 2: Acyl-CoA Activation in the Endoplasmic Reticulum

Following hydroxylation, the 2-hydroxy fatty acid must be activated to its CoA ester to participate in downstream metabolic pathways, such as ceramide synthesis.

-

Enzyme: Acyl-CoA Synthetases (ACS).

-

Subcellular Location: While ACS enzymes are found in multiple organelles including mitochondria and peroxisomes, the activation of fatty acids destined for complex lipid assembly, such as sphingolipids, occurs primarily in the endoplasmic reticulum .

-

Reaction:

-

(2R)-2-hydroxyoctadecanoate + CoA + ATP → (2R)-2-hydroxyoctadecanoyl-CoA + AMP + PPi

-

The resulting (2R)-2-hydroxyoctadecanoyl-CoA is the direct substrate for ceramide synthases (CerS) in the ER, which incorporate it into the ceramide backbone to form 2-hydroxy-ceramides.

The Role of the Peroxisome: An Alternative Pathway

While the ER is the site for anabolic synthesis, the peroxisome plays a key role in the α-oxidation of certain fatty acids, a process that also involves a 2-hydroxylation step.

-

Pathway: α-oxidation is primarily responsible for the catabolism of branched-chain fatty acids like phytanic acid, which cannot be processed by the more common β-oxidation pathway.

-

Mechanism: In peroxisomes, a fatty acid is first activated to its acyl-CoA ester. This is then hydroxylated at the C-2 position by a specific hydroxylase (e.g., phytanoyl-CoA hydroxylase for phytanic acid). The resulting 2-hydroxyacyl-CoA is subsequently cleaved to release a fatty aldehyde (shortened by one carbon) and formyl-CoA.

-

Relevance to Straight-Chain Fatty Acids: While the classic α-oxidation pathway is for branched-chain fatty acids, there is evidence that straight-chain 2-hydroxy fatty acids (produced in the ER by FA2H) can be transported to the peroxisome for cleavage by the enzyme 2-hydroxyacyl-CoA lyase (HACL1). This is considered a catabolic or processing pathway rather than a primary de novo synthesis route for building complex sphingolipids.

Quantitative Data Presentation

Table 1: Kinetic and Biophysical Properties of Human Fatty Acid 2-Hydroxylase (FA2H)

| Parameter | Value | Reference |

| Primary Subcellular Location | Endoplasmic Reticulum, Nuclear Membrane | [1] |

| Stereospecificity | Produces (R)-2-hydroxy fatty acids | |

| Michaelis Constant (Km) | <0.18 µM (for tetracosanoic acid) | |

| Optimal pH | 7.6 - 7.8 | N/A |

| Cofactor Requirement | NADPH | |

| Essential Domain | N-terminal Cytochrome b5 |

Table 2: Relative mRNA Expression of FA2H in Selected Human Tissues

| Tissue | Normalized Expression (nTPM) | Relative Expression Level |

| Brain (White Matter) | ~350 | High |

| Brain (Cerebral Cortex) | ~150 | High |

| Skin | ~50 | Medium |

| Colon | ~40 | Medium |

| Kidney | ~25 | Medium |

| Liver | <5 | Low |

| Adipose Tissue | <1 | Very Low |

Data sourced and adapted from the Human Protein Atlas consensus dataset (HPA, GTEX, and FANTOM5). nTPM = normalized Transcripts Per Million.

Experimental Protocols

Determining the subcellular localization of FA2H and its activity relies on a combination of biochemical and cell biology techniques.

Protocol for Subcellular Fractionation and Western Blotting

This method physically separates cellular organelles to identify the fraction containing the protein of interest.

-

Cell Lysis: Harvest cultured cells (e.g., ~5 x 10⁷ cells) and wash with ice-cold PBS. Resuspend the cell pellet in a hypotonic fractionation buffer (e.g., 10 mM HEPES, 10 mM KCl, 1.5 mM MgCl₂, 0.1 mM EDTA, plus protease inhibitors). Allow cells to swell on ice for 20 minutes.

-

Homogenization: Lyse the swollen cells by passing the suspension through a 27-gauge needle 10-15 times using a 1 mL syringe. Alternatively, use a Dounce homogenizer.

-

Nuclear Fraction Isolation: Centrifuge the homogenate at 720 x g for 5 minutes at 4°C. The resulting pellet contains the nuclei. Wash this pellet with fractionation buffer and re-centrifuge. The final pellet is the nuclear fraction.

-

Cytosolic and Microsomal Fraction Separation: Transfer the supernatant from step 3 to a new tube and centrifuge at 10,000 x g for 10 minutes at 4°C to pellet mitochondria.

-

Microsome (ER) Isolation: Transfer the supernatant from step 4 to an ultracentrifuge tube and spin at 100,000 x g for 1 hour at 4°C. The resulting pellet is the microsomal fraction, which is rich in ER membranes. The supernatant is the cytosolic fraction.

-

Western Blot Analysis: Resuspend each fraction (nuclear, mitochondrial, cytosolic, microsomal) in a suitable lysis buffer (e.g., RIPA buffer). Quantify protein concentration using a BCA assay. Separate 20-30 µg of protein from each fraction by SDS-PAGE, transfer to a PVDF membrane, and probe with a primary antibody specific for FA2H. Use organelle-specific markers (e.g., Calnexin for ER, Lamin B1 for nucleus, GAPDH for cytosol) to verify the purity of each fraction.

Protocol for Immunofluorescence Microscopy

This technique visualizes the protein's location within intact cells.

-

Cell Culture: Grow adherent cells on sterile glass coverslips in a 12-well plate until they reach 60-80% confluency.

-

Fixation: Aspirate the culture medium and fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS for 5 minutes each.

-

Permeabilization and Blocking: Permeabilize the cells and block non-specific antibody binding by incubating for 30-60 minutes in a blocking buffer containing 0.1% Saponin (B1150181), 1% BSA, and 5% normal goat serum in PBS. For ER proteins, saponin is a sufficiently mild detergent that preserves membrane integrity.

-

Primary Antibody Incubation: Dilute the primary antibody against FA2H in the blocking buffer (typical range 1:100 to 1:500). Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

-

Secondary Antibody Incubation: Wash the coverslips three times with PBS. Incubate with a fluorescently-conjugated secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) diluted in blocking buffer for 1-2 hours at room temperature, protected from light.

-

Counterstaining and Mounting: For co-localization, a primary antibody for an ER marker like Calreticulin or PDI can be used simultaneously with a secondary antibody of a different wavelength. Wash three times with PBS. Stain the nuclei with DAPI (300 nM) for 5 minutes. Mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging: Visualize the cells using a confocal or epifluorescence microscope. The FA2H signal should co-localize with the ER marker.

Protocol for In Vitro FA2H Activity Assay in Microsomes

This assay directly measures the enzymatic activity in the isolated ER fraction.

-

Microsome Preparation: Isolate the microsomal fraction from cells or tissue homogenates as described in Protocol 4.1. Resuspend the pellet in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.8).

-

Assay Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

50 µg of microsomal protein.

-

An NADPH-regenerating system (e.g., 1 mM NADPH, 10 mM glucose-6-phosphate, 1 unit/mL glucose-6-phosphate dehydrogenase).

-

The fatty acid substrate (e.g., 50 µM octadecanoic acid).

-

-

Reaction Initiation and Incubation: Initiate the reaction by adding the microsomal protein to the mixture. Incubate at 37°C for a defined period (e.g., 30-60 minutes).

-

Reaction Termination and Lipid Extraction: Stop the reaction by adding a solvent mixture for lipid extraction, such as chloroform:methanol (2:1, v/v).

-

Analysis: The extracted lipids are then derivatized (e.g., by methylation) and analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify the amount of 2-hydroxyoctadecanoate produced.

Mandatory Visualizations

Diagram 1: Cellular Synthesis Pathway of (2R)-2-Hydroxyoctadecanoyl-CoA

Caption: Primary anabolic pathway for 2-hydroxy-sphingolipid precursors in the ER.

Diagram 2: Experimental Workflow for Subcellular Fractionation

Caption: Workflow for isolating the microsomal (ER) fraction for analysis.

Diagram 3: Logical Relationship between ER and Peroxisomal Pathways

Caption: Functional distinction between ER synthesis and peroxisomal processing.

Conclusion

The synthesis of (2R)-2-hydroxyoctadecanoyl-CoA for its incorporation into vital sphingolipids is unequivocally localized to the endoplasmic reticulum. This organelle houses the key enzyme, Fatty Acid 2-Hydroxylase (FA2H), which performs the initial C-2 hydroxylation, as well as the acyl-CoA synthetases required for its activation. While peroxisomes are involved in the α-oxidation of 2-hydroxylated fatty acids, this represents a distinct, primarily catabolic pathway. Understanding this spatial separation of anabolic and catabolic processes is fundamental for researchers in lipidomics and for professionals developing therapeutic strategies targeting diseases linked to aberrant sphingolipid metabolism, such as certain neurodegenerative disorders and skin barrier defects. The experimental protocols provided herein offer a robust framework for investigating the localization and activity of enzymes central to this pathway.

References

role of (2S)-2-hydroxyoctadecanoyl-CoA in skin barrier function

An In-Depth Technical Guide on the Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Skin Barrier Function

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The integrity of the epidermal permeability barrier, located in the stratum corneum (SC), is fundamental for terrestrial life. This barrier is primarily mediated by a highly organized intercellular lipid matrix composed of ceramides (B1148491), cholesterol, and free fatty acids. Among the diverse ceramide species, those containing a 2-hydroxylated (α-hydroxylated) fatty acid, such as 2-hydroxyoctadecanoic acid, play a structurally critical and indispensable role. The activated form of this fatty acid, this compound, serves as the immediate precursor for the synthesis of these vital α-hydroxy ceramides. This document elucidates the biosynthetic pathway of α-hydroxy ceramides, their function in the stratum corneum, the consequences of their depletion, and the methodologies used to study them.

Biosynthesis of α-Hydroxy Ceramides

The synthesis of α-hydroxy ceramides is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum of differentiating keratinocytes.[1] The key intermediate, this compound, is generated and utilized as depicted in the pathway below.

Metabolic Pathway

The formation of α-hydroxy ceramides hinges on the activity of two key enzyme classes: Fatty Acid 2-Hydroxylase (FA2H) and Ceramide Synthases (CerS).

-

Fatty Acid 2-Hydroxylation: The process begins with a long-chain fatty acid, such as stearic acid (octadecanoic acid). The enzyme Fatty Acid 2-Hydroxylase (FA2H) catalyzes the stereospecific hydroxylation at the C-2 (alpha) position, producing 2-hydroxyoctadecanoic acid.[2][3][4] This step is rate-limiting and crucial for the entire pathway.

-

Acyl-CoA Activation: The resulting 2-hydroxy fatty acid is then activated by an Acyl-CoA synthetase to its metabolically active thioester form, this compound.

-

Ceramide Synthesis: Finally, a Ceramide Synthase (CerS) enzyme facilitates the N-acylation of a sphingoid base (e.g., sphingosine) with this compound.[5] This reaction forms the α-hydroxy ceramide (Cer[AS] when the base is sphingosine). In keratinocytes, CerS3 is the most predominantly expressed isoform.[5]

Caption: Biosynthetic pathway of α-hydroxy ceramides.

Role in Skin Barrier Structure and Function

α-Hydroxy ceramides are integral to the unique molecular architecture of the stratum corneum's intercellular lipid matrix. The additional hydroxyl group on the fatty acid chain significantly enhances the potential for intermolecular hydrogen bonding.[6]

This property is critical for:

-

Lamellar Organization: Promoting the formation of dense, highly ordered, and stable lamellar lipid structures. These structures are essential for creating an effective permeability barrier.[2][7]

-

Water Retention: Maintaining the skin's hydration by preventing excessive transepidermal water loss (TEWL).

-

Barrier Integrity: Studies involving the siRNA-mediated knockdown of the FA2H gene in keratinocytes have shown that a deficiency in 2-hydroxyceramides leads to the formation of abnormal epidermal lamellar bodies and a failure to form the normal extracellular membranes required for a competent barrier.[7]

The logical relationship from the gene to the final barrier function is outlined below.

References

- 1. Altered epidermal proliferation, differentiation, and lipid composition: Novel key elements in the vitiligo puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Comparative profiling and comprehensive quantification of stratum corneum ceramides in humans and mice by LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FA2H - Drugs, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Ceramide profiles of the uninvolved skin in atopic dermatitis and psoriasis are comparable to those of healthy skin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Noninvasive quantitative analysis of ceramide in skin of healthy Chinese population - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fatty acid 2-hydroxylase, encoded by FA2H, accounts for differentiation-associated increase in 2-OH ceramides during keratinocyte differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Degradation Pathway of 2-Hydroxy Long-Chain Fatty Acyl-CoAs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The catabolism of 2-hydroxy long-chain fatty acyl-CoAs is a critical metabolic process, primarily occurring through the peroxisomal α-oxidation pathway. This pathway is essential for the degradation of fatty acids that cannot be processed by β-oxidation due to substitutions on their carbon chain. The key enzymatic step is the cleavage of the C1-C2 bond of the 2-hydroxyacyl-CoA intermediate, a reaction catalyzed by 2-hydroxyacyl-CoA lyase (HACL). This guide provides an in-depth overview of this degradation pathway, including the enzymes involved, their kinetics, subcellular localization, and detailed experimental protocols for their study.

Introduction to 2-Hydroxy Long-Chain Fatty Acyl-CoAs

2-hydroxy long-chain fatty acids are important constituents of various lipids, particularly sphingolipids found in the nervous system. Their degradation is crucial for maintaining lipid homeostasis and preventing the accumulation of potentially toxic intermediates. Unlike the more common β-oxidation pathway, the degradation of these molecules proceeds via α-oxidation, a process that removes one carbon atom at a time from the carboxyl end of the fatty acid.

The Core Degradation Pathway: Peroxisomal α-Oxidation

The degradation of 2-hydroxy long-chain fatty acyl-CoAs is an integral part of the broader α-oxidation pathway, which also handles branched-chain fatty acids like phytanic acid.[1][2] The entire process is believed to take place within the peroxisomes.[3]

The pathway can be summarized in the following key steps:

-

Activation: The 2-hydroxy long-chain fatty acid is first activated to its corresponding acyl-CoA ester by an acyl-CoA synthetase. This step requires ATP and Coenzyme A (CoA).

-

Cleavage: The central step is the cleavage of the 2-hydroxyacyl-CoA by a 2-hydroxyacyl-CoA lyase (HACL). This thiamine (B1217682) pyrophosphate (TPP)-dependent reaction yields an (n-1) fatty aldehyde and formyl-CoA.[1][2]

-

Oxidation: The resulting (n-1) fatty aldehyde is then oxidized to the corresponding carboxylic acid by an aldehyde dehydrogenase.

-

Further Metabolism: The newly formed fatty acid, now one carbon shorter, can then enter the β-oxidation pathway for complete degradation. The formyl-CoA is typically hydrolyzed to formate, which can be further metabolized.

Mandatory Visualization: Degradation Pathway of 2-Hydroxy Long-Chain Fatty Acyl-CoAs

Key Enzymes and Their Characteristics

The degradation of 2-hydroxy long-chain fatty acyl-CoAs is orchestrated by a series of enzymes, with 2-hydroxyacyl-CoA lyase playing a central role.

2-Hydroxyacyl-CoA Lyase 1 (HACL1)

HACL1 is a peroxisomal enzyme that is dependent on thiamine pyrophosphate (TPP) and Mg2+ for its catalytic activity.[2] It was initially identified for its role in the degradation of 2-hydroxyphytanoyl-CoA, an intermediate in phytanic acid α-oxidation.[2] Subsequent research confirmed that HACL1 also processes straight-chain 2-hydroxy long-chain fatty acyl-CoAs.[1] The enzyme is a homotetramer with a subunit size of approximately 63 kDa.[2]

2-Hydroxyacyl-CoA Lyase 2 (HACL2)

More recently, a second 2-hydroxyacyl-CoA lyase, HACL2, has been identified. Unlike HACL1, HACL2 is localized to the endoplasmic reticulum.[4][5][6] Studies suggest that HACL1 and HACL2 may have different substrate preferences, with HACL1 being more involved in the degradation of 3-methyl-branched fatty acids and HACL2 playing a more significant role in the α-oxidation of very-long-chain 2-hydroxy fatty acids.[4][5][6]

Data Presentation: Enzyme Substrate Specificity

| Enzyme | Substrate | Product(s) | Subcellular Location | Reference |

| HACL1 | 2-Hydroxy-3-methylhexadecanoyl-CoA | 2-Methylpentadecanal + Formyl-CoA | Peroxisome | [2] |

| 2-Hydroxyoctadecanoyl-CoA | Heptadecanal + Formyl-CoA | Peroxisome | [1] | |

| HACL2 | 2-Hydroxy Very-Long-Chain Fatty Acyl-CoAs | (n-1) Aldehyde + Formyl-CoA | Endoplasmic Reticulum | [4][5][6] |

Experimental Protocols

Isolation of Peroxisomes from Rat Liver

Objective: To obtain a fraction enriched in peroxisomes for subsequent enzyme assays and analysis.

Methodology:

-

Homogenization: Fresh rat liver is minced and homogenized in a cold buffer (e.g., 0.25 M sucrose, 10 mM Tris-HCl pH 7.4, 1 mM EDTA).

-

Differential Centrifugation: The homogenate is subjected to a series of centrifugation steps at increasing speeds to separate different subcellular fractions. The fraction enriched in peroxisomes is the light mitochondrial fraction.

-

Density Gradient Centrifugation: The light mitochondrial fraction is further purified by centrifugation on a density gradient medium, such as Nycodenz or Percoll. This step separates peroxisomes from mitochondria and other contaminating organelles based on their density.

Assay for 2-Hydroxyacyl-CoA Lyase (HACL) Activity

Objective: To measure the catalytic activity of HACL by monitoring the formation of the (n-1) aldehyde product.

Methodology:

-

Substrate Synthesis: The 2-hydroxy long-chain fatty acyl-CoA substrate (e.g., 2-hydroxyoctadecanoyl-CoA) is synthesized from the corresponding fatty acid.

-

Reaction Mixture: The assay mixture typically contains the purified enzyme or a peroxisomal fraction, the 2-hydroxyacyl-CoA substrate, TPP, and Mg2+ in a suitable buffer.

-

Incubation: The reaction is initiated by adding the substrate and incubated at a specific temperature (e.g., 37°C) for a defined period.

-

Detection of Aldehyde Product: The reaction is stopped, and the amount of aldehyde produced is quantified. This can be achieved by derivatizing the aldehyde with a reagent that forms a colored or fluorescent product, which is then measured spectrophotometrically or fluorometrically.

Mandatory Visualization: Experimental Workflow for HACL Activity Assay

Quantitative Analysis of Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To identify and quantify the fatty acid products of the α-oxidation pathway.

Methodology:

-

Lipid Extraction: Lipids are extracted from the reaction mixture or biological sample using a solvent system such as chloroform:methanol.

-

Saponification and Methylation: The extracted lipids are saponified to release the fatty acids, which are then converted to their fatty acid methyl esters (FAMEs) for GC analysis.

-

GC-MS Analysis: The FAMEs are separated on a gas chromatograph and detected by a mass spectrometer. The retention time and mass spectrum of each peak are used to identify the fatty acid, and the peak area is used for quantification against an internal standard.

Conclusion

The degradation of 2-hydroxy long-chain fatty acyl-CoAs via the peroxisomal α-oxidation pathway is a vital metabolic process. The key enzymes, HACL1 and HACL2, play distinct but important roles in this pathway. Understanding the intricacies of this metabolic route, including the kinetics of its enzymes and the methodologies to study them, is crucial for researchers in the fields of biochemistry, cell biology, and drug development, particularly for investigating metabolic disorders associated with defects in fatty acid oxidation.

References

- 1. physoc.org [physoc.org]

- 2. The role of 2-hydroxyacyl-CoA lyase, a thiamin pyrophosphate-dependent enzyme, in the peroxisomal metabolism of 3-methyl-branched fatty acids and 2-hydroxy straight-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Role of 2-hydroxy acyl-CoA lyase HACL2 in odd-chain fatty acid production via α-oxidation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

The Crucial Role of (2S)-2-Hydroxyoctadecanoyl-CoA in Myelin Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myelin, the lipid-rich sheath insulating neuronal axons, is critical for rapid and efficient nerve impulse conduction. Its unique composition, particularly its high content of galactosphingolipids containing 2-hydroxylated fatty acids, is essential for its structure and long-term stability. This technical guide delves into the pivotal role of (2S)-2-hydroxyoctadecanoyl-CoA, a key intermediate in the synthesis of these specialized lipids, in the complex process of myelin formation and maintenance. We will explore its biosynthetic pathway, the critical role of the enzyme Fatty Acid 2-Hydroxylase (FA2H), and the pathological consequences of defects in this pathway. This document provides an in-depth overview of the quantitative data, experimental methodologies, and molecular interactions that underscore the significance of 2-hydroxylated sphingolipids in nervous system health and disease, offering valuable insights for researchers and professionals in drug development.

Introduction: The Unique Lipid Landscape of Myelin

The myelin sheath is a marvel of biological engineering, composed of approximately 70-85% lipids and 15-30% proteins by dry weight. This high lipid content is responsible for myelin's insulating properties.[1][2][3] Among the diverse lipid species, galactosylceramide (GalCer) and its sulfated form, sulfatide, are particularly abundant, constituting about 20% of the total myelin lipids.[4] A remarkable feature of these myelin-specific galactosphingolipids is the high proportion of fatty acids that are hydroxylated at the C-2 position (2-hydroxy fatty acids).[5][6] This hydroxylation is not a minor modification; in the mature central nervous system (CNS), over 50% of the fatty acids in GalCer and sulfatide are 2-hydroxylated.[5]

The presence of the 2-hydroxyl group confers unique biophysical properties to these sphingolipids, enhancing the stability of the myelin membrane through the formation of an extensive network of hydrogen bonds.[7][8] This intricate molecular architecture is crucial for the long-term integrity and function of the myelin sheath. The central precursor for these vital 2-hydroxylated sphingolipids is this compound.

The Biosynthetic Pathway of 2-Hydroxylated Sphingolipids

The synthesis of 2-hydroxylated sphingolipids follows the general pathway of sphingolipid biosynthesis with a crucial additional step: the 2-hydroxylation of a fatty acid, which is then incorporated into the ceramide backbone.[1]

The key enzyme in this process is Fatty Acid 2-Hydroxylase (FA2H) , an iron- and 2-oxoglutarate-dependent oxygenase. FA2H catalyzes the hydroxylation of long-chain fatty acids to produce 2-hydroxy fatty acids. These are then activated to their CoA esters, such as this compound. Subsequently, ceramide synthases incorporate these 2-hydroxy acyl-CoAs into dihydroceramide, which is then desaturated to form 2-hydroxy-ceramide. Finally, UDP-galactose:ceramide galactosyltransferase (CGT) transfers a galactose moiety to 2-hydroxy-ceramide to form 2-hydroxy-galactosylceramide (HFA-GalCer), the primary 2-hydroxylated sphingolipid in myelin.[9]

The Role of 2-Hydroxylated Sphingolipids in Myelin Stability

The prevailing evidence suggests that 2-hydroxylated sphingolipids play a critical structural role in maintaining the integrity and stability of the myelin sheath, rather than acting as classical signaling molecules. The 2-hydroxyl group, located near the polar head of the lipid, can participate in an extensive network of lateral hydrogen bonds with adjacent lipids and proteins within the compact layers of myelin.[7][8] This intermolecular hydrogen bonding is thought to significantly contribute to the tight packing and stability of the myelin membrane.[10]

Studies on FA2H knockout mice have shown that while myelin formation can occur in the absence of 2-hydroxylated sphingolipids, the long-term stability of the myelin sheath is severely compromised, leading to late-onset axonal and myelin sheath degeneration.[1][11][12] This highlights the indispensable role of these lipids in the maintenance of a functional nervous system.

Data Presentation: Quantitative Analysis

The lipid composition of myelin is highly regulated and changes during development. The proportion of 2-hydroxylated fatty acids in galactolipids increases significantly during the period of active myelination.

Table 1: Lipid Composition of CNS and PNS Myelin (% of total lipid weight)

| Lipid Class | CNS Myelin | PNS Myelin |

| Cholesterol | 27.7 | 27.5 |

| Glycolipids | 27.7 | 27.5 |

| Galactosylceramide | 22.7 | 22.5 |

| Sulfatide | 3.8 | 4.0 |

| Phospholipids | 43.1 | 45.0 |

| Phosphatidylethanolamine | 15.6 | 12.0 |

| Phosphatidylcholine | 11.2 | 10.0 |

| Sphingomyelin | 7.9 | 18.0 |

| Phosphatidylserine | 4.8 | 5.0 |

| Plasmalogens | 12.0 | 12.0 |

Data adapted from multiple sources.[4]

Table 2: Changes in 2-Hydroxy Fatty Acid Content in Rat Sciatic Nerve Galactolipids During Development

| Age (days) | % 2-Hydroxy Fatty Acids in GalCer | % 2-Hydroxy Fatty Acids in Sulfatide |

| 4 | ~5% | Not specified |

| 60 | ~60% | ~35% |

Data from Alderson et al. (2007).[6]

Table 3: Myelin Lipid Composition in FA2H Knockout Mice (Spinal Cord, 14 months)

| Lipid | Fa2h+/- (nmol/mg) | Fa2h-/- (nmol/mg) | % Change |

| Non-hydroxy GalCer | 25.1 | 23.8 | -5.2% |

| 2-Hydroxy GalCer | 30.2 | Not Detectable | -100% |

| Non-hydroxy Sulfatide | 8.9 | 7.5 | -15.7% |